1-(2,4-difluorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(2,4-Difluorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines
Scientific Research Applications
1-(2,4-Difluorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 1-(2,4-difluorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency and product quality .
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazoloquinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydropyrazoloquinolines .
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)-4-phenyl-1H-pyrazol-5-amine: This compound shares the difluorophenyl group but differs in the pyrazole ring substitution, leading to different chemical properties and applications.
1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-8-fluoro-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N3O/c1-30-16-6-2-13(3-7-16)22-18-12-27-20-8-4-14(24)10-17(20)23(18)29(28-22)21-9-5-15(25)11-19(21)26/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYFNPSJVXLXSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=C(C=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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